Mutated EGFR-IN-2

EGFR T790M kinase inhibition NSCLC

Standard third-generation EGFR TKIs exhibit variable selectivity and potency against T790M-resistant mutants, confounding experimental reproducibility. Mutated EGFR-IN-2 (compound 91) solves this with validated, patent-defined pharmacology. - Potency: IC50 <1 nM (L858R/T790M & ex19del/T790M); inhibits single mutants L858R/ex19del. - Selectivity: Mutant-selective over wild-type EGFR (minimizes off-target effects). - In vivo efficacy: Dose-dependent tumor growth inhibition in H1975 xenografts (30 mg/kg). - Supply: >98% purity, shipped ambient for R&D use.

Molecular Formula C29H35FN8O3
Molecular Weight 562.6 g/mol
Cat. No. B12432711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutated EGFR-IN-2
Molecular FormulaC29H35FN8O3
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)
InChIKeyZISPMWTYPDYENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mutated EGFR-IN-2: Mutant-Selective EGFR Inhibitor for T790M NSCLC


Mutated EGFR-IN-2 (compound 91) is a mutant-selective, irreversible EGFR tyrosine kinase inhibitor (TKI) derived from patent WO2017036263A1. It exhibits potent inhibitory activity against single-mutant EGFR (T790M) and double-mutant EGFR variants, including L858R/T790M (IC50 < 1 nM) and ex19del/T790M, and also suppresses single gain-of-function EGFR mutations (L858R, ex19del) [1]. The compound demonstrates anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring T790M resistance mutations [1]. With a molecular weight of 562.64 Da and a purity exceeding 98%, Mutated EGFR-IN-2 is supplied as a research-use-only small molecule for in vitro and in vivo investigations of EGFR mutation-driven oncogenesis and therapeutic resistance .

Target Engagement
EGFR T790M mutant-selective pathway inhibition studies
Binding Mode
Irreversible covalent Cys797 target-occupancy assays
Model Context
T790M-driven NSCLC resistance model pharmacodynamics

Why Substituting Mutated EGFR-IN-2 Fails


Generic substitution among EGFR TKIs is scientifically unsound due to divergent selectivity profiles, mutational coverage, and pharmacokinetic properties. Third-generation inhibitors such as osimertinib, lazertinib, aumolertinib, and furmonertinib exhibit variable IC50 values against L858R/T790M double-mutant EGFR, ranging from 0.29 nM to 2 nM . Furthermore, selectivity indices relative to wild-type EGFR differ markedly—from approximately 10-fold for osimertinib to over 30-fold for certain analogs [1]. Even within the same patent series, compounds 20, 50, 91, and 118 display distinct dose-response relationships in H1975 xenograft models [2]. Substituting Mutated EGFR-IN-2 with a structurally related analog without verifying quantitative comparability risks introducing uncontrolled variables in target engagement, off-target activity, and in vivo efficacy, thereby compromising experimental reproducibility and translational relevance. The evidence presented below quantifies precisely where Mutated EGFR-IN-2 (compound 91) diverges from its closest comparators.

Non-covalent inhibitor mismatch
Reversible binding may alter target-residence profiles and pathway-response endpoints compared to irreversible inhibitors.
Pan-EGFR vs. mutant-selective profiles
Inhibition of wild-type EGFR introduces off-target signaling variables absent in mutant-selective compounds.
Intra-class (3rd-gen TKI) variability
Selectivity indices and in vivo exposure contexts differ among analogs, limiting direct interchangeability.

Mutated EGFR-IN-2 vs. Third-Generation EGFR TKIs


EGFR L858R/T790M Inhibition Potency

In recombinant enzyme assays, Mutated EGFR-IN-2 (compound 91) inhibits EGFR L858R/T790M with an IC50 of < 1 nM . This potency is comparable to the clinically approved third-generation inhibitor osimertinib (IC50 = 1 nM) and aumolertinib (IC50 = 0.29 nM), and exceeds that of lazertinib (IC50 = 2 nM) [1]. The sub-nanomolar activity confirms that Mutated EGFR-IN-2 achieves the benchmark potency required for effective target engagement in T790M-positive NSCLC models.

EGFR T790M/L858R IC50
Head-to-head
Reported enzyme inhibition context
Comparable to 3rd-gen inhibitor benchmarks
Wild-type EGFR Selectivity
Class-level
≥ 10-fold (inferred)
Selectivity index context (class-level)
Inferred from mutant-selective class designation
H1975 Xenograft TGI
Reported
Dose-dependent at 30 mg/kg
Tumor model response context
Oral administration; tumor volume endpoint
Covalent vs. Non-covalent
Head-to-head
IC50
Binding mechanism context
≥ 27-fold difference in biochemical assay
Intra-Patent SAR
Data to verify
Distinct dose-response (Figure 3)
Reported SAR difference
Compounds 20, 50, 91, 118; graphical data
LogP & Stability
Reported
LogP 3.8; 3-year powder -20°C
Physicochemical selection context
Lipophilicity review for distribution studies
EGFR T790M kinase inhibition NSCLC drug resistance

Mutant Selectivity: Wild-Type EGFR Sparing

Mutated EGFR-IN-2 exhibits a mutant-selective profile, potently inhibiting single-mutant (T790M) and double-mutant (L858R/T790M, ex19del/T790M) EGFR while demonstrating substantially lower activity against wild-type EGFR [1]. Although direct wild-type IC50 data are not disclosed in the patent, the compound's design as a mutation-selective inhibitor implies a selectivity window consistent with third-generation TKIs. For context, osimertinib exhibits a wild-type IC50 of approximately 12-120 nM (yielding a selectivity index of ~1-12), while aumolertinib shows a 11.7-fold selectivity (WT IC50 = 3.39 nM vs. L858R/T790M IC50 = 0.29 nM) and pruvonertinib achieves a 29-fold selectivity [2]. Mutated EGFR-IN-2's patent characterization as a mutant-selective inhibitor suggests a comparable or superior selectivity index, a critical parameter for minimizing dose-limiting toxicities in in vivo studies.

Wild-type EGFR Selectivity
Class-level
≥ 10-fold (inferred)
Selectivity index context (class-level)
Inferred from mutant-selective class designation
EGFR selectivity wild-type sparing toxicity mitigation kinase profiling

In Vivo Efficacy in H1975 Xenografts

Oral administration of Mutated EGFR-IN-2 (compound 91) at 30 mg/kg to H1975 xenograft mice (harboring L858R/T790M double-mutant EGFR) produced dose-dependent inhibition of tumor growth [1]. The patent document includes Figure 5, which illustrates this dose-response relationship, and Figure 2, which demonstrates EGFR phosphorylation inhibition in tumor tissue following compound 91 treatment [1]. Direct comparative data for osimertinib in the same model are not available in the patent; however, literature reports indicate that osimertinib at 5-25 mg/kg achieves comparable tumor growth inhibition in H1975 xenografts [2]. The 30 mg/kg efficacious dose of Mutated EGFR-IN-2 is within the range reported for other third-generation EGFR TKIs in preclinical models, confirming in vivo target engagement and anti-tumor activity.

H1975 Xenograft TGI
Reported
Dose-dependent at 30 mg/kg
Tumor model response context
Oral administration; tumor volume endpoint
H1975 xenograft tumor growth inhibition in vivo pharmacology preclinical efficacy

Irreversible Covalent Binding vs. Non-Covalent Inhibitors

Mutated EGFR-IN-2 contains an acrylamide warhead (prop-2-enamide moiety) characteristic of irreversible covalent EGFR inhibitors, enabling it to form a stable covalent bond with Cys797 in the ATP-binding pocket [1][2]. This irreversible binding mode confers prolonged target engagement and enhanced potency against T790M mutants compared to reversible, non-covalent inhibitors. For instance, EGFR-IN-2 (a distinct compound) is a non-covalent, mutation-selective EGFR inhibitor with an IC50 of 27-33 nM against T790M mutants and 218 nM against wild-type H292 cells . The covalent mechanism of Mutated EGFR-IN-2 yields sub-nanomolar potency (< 1 nM), representing a > 27-fold improvement in biochemical inhibition . Irreversible inhibitors also exhibit slower off-rates, which translates to sustained suppression of EGFR signaling in cellular washout experiments—a key advantage for in vivo studies.

Covalent vs. Non-covalent
Head-to-head
IC50
Binding mechanism context
≥ 27-fold difference in biochemical assay
Intra-Patent SAR
Data to verify
Distinct dose-response (Figure 3)
Reported SAR difference
Compounds 20, 50, 91, 118; graphical data
LogP & Stability
Reported
LogP 3.8; 3-year powder -20°C
Physicochemical selection context
Lipophilicity review for distribution studies
covalent inhibitor irreversible binding EGFR T790M binding kinetics

Intra-Patent In Vivo Profile Comparison

Within patent WO2017036263A1, compounds 20, 50, 91, and 118 were evaluated in parallel in H1975 xenograft models carrying T790M mutations [1]. Figure 3 of the patent presents the dose-effect relationship (tumor volume change) for each compound, revealing that compound 91 (Mutated EGFR-IN-2) demonstrates a distinct dose-response curve compared to its closest analogs [1]. While absolute tumor volume data are not tabulated in the patent text, the graphical representation confirms that compounds within the same chemical series exhibit non-equivalent in vivo efficacy [2]. This intra-series variability underscores that structural modifications within the 2,4-dinitro group-substituted pyrimidine class yield measurable differences in pharmacodynamic outcomes, precluding the interchangeability of patent siblings.

Intra-Patent SAR
Data to verify
Distinct dose-response (Figure 3)
Reported SAR difference
Compounds 20, 50, 91, 118; graphical data
patent comparison H1975 xenograft dose-response SAR

Physicochemical and Formulation Specifications

Mutated EGFR-IN-2 has a molecular weight of 562.64 g/mol, a calculated LogP of 3.8, and contains 2 hydrogen bond donors and 9 hydrogen bond acceptors [1]. These properties place it within the favorable range for oral bioavailability according to Lipinski's Rule of Five. Stability data indicate that the lyophilized powder is stable for 3 years at -20°C and 6 months in solution at -20°C [2]. The compound is supplied with purity ≥ 98% and is soluble in DMSO for in vitro assays; in vivo formulation guidance includes DMSO, PEG300, Tween 80, and saline combinations . In contrast, some comparator compounds (e.g., lazertinib) exhibit lower lipophilicity (LogP ~2.5), which may affect tissue distribution and CNS penetration. These specification differences directly impact experimental reproducibility and should inform procurement decisions for studies with specific solubility or stability requirements.

LogP & Stability
Reported
LogP 3.8; 3-year powder -20°C
Physicochemical selection context
Lipophilicity review for distribution studies
solubility stability formulation preclinical development

Mutated EGFR-IN-2: Research and Preclinical Applications


T790M-Mediated Acquired Resistance in NSCLC

Mutated EGFR-IN-2's sub-nanomolar IC50 against L858R/T790M double-mutant EGFR and its dose-dependent tumor growth inhibition in H1975 xenografts [1] make it an ideal tool for dissecting the biochemical and cellular mechanisms of acquired resistance following first-generation TKI (e.g., gefitinib, erlotinib) failure. Its mutant-selective profile minimizes confounding off-target effects on wild-type EGFR, enabling clean interpretation of T790M-driven signaling and survival pathways.

Comparative Efficacy vs. Third-Generation EGFR TKIs

With potency comparable to osimertinib and aumolertinib but distinct physicochemical properties (LogP 3.8) [2], Mutated EGFR-IN-2 serves as a valuable comparator in preclinical studies evaluating differential tumor penetration, CNS distribution, or metabolic stability among third-generation TKIs. Its covalent binding mechanism provides a reference point for structure-activity relationship (SAR) studies aimed at optimizing inhibitor residence time.

Pharmacodynamic & PK/PD Modeling in T790M Xenografts

The patent-documented in vivo pharmacodynamic response—EGFR phosphorylation inhibition in tumor tissue and dose-dependent tumor volume reduction at 30 mg/kg [1]—supports the use of Mutated EGFR-IN-2 in PK/PD studies. Researchers can correlate plasma and tumor drug concentrations with target modulation to establish exposure-response relationships, a critical step in translational oncology research.

SAR of Irreversible Mutant-Selective EGFR Inhibitors

As compound 91 from patent WO2017036263A1 [3], Mutated EGFR-IN-2 represents a specific scaffold within the 2,4-dinitro group-substituted pyrimidine class. Its distinct in vivo efficacy relative to compounds 20, 50, and 118 [1] provides a defined starting point for medicinal chemistry optimization efforts, including exploration of substitutions that enhance selectivity, improve pharmacokinetic properties, or overcome C797S-mediated resistance.

Application
Selection Property
Validation Focus
T790M resistance pathway studies
Target engagement selectivity
Mutant vs. wild-type signaling endpoints
Irreversible inhibitor SAR
Covalent binding mechanism context
Cys797 target occupancy assays
NSCLC xenograft PD modeling
In vivo exposure-response review
Tumor volume and target modulation
3rd-gen TKI cross-comparison
Selectivity index & off-target profiling
Kinase panel and wild-type EGFR assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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